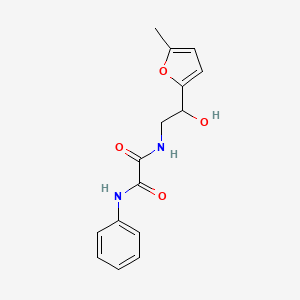
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide, commonly known as HPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPO is a white crystalline substance that is soluble in organic solvents like methanol, ethanol, and chloroform.
Scientific Research Applications
Novel Compounds in HIV Treatment
A study explored the use of novel compounds, specifically DAMNIs, as HIV-1 non-nucleoside reverse transcriptase inhibitors, showing potential for use in anti-AIDS regimens (De Martino et al., 2005).
Marine Derived Compounds
Research on Nigrospora sphaerica identified new compounds with potential applications in pharmacology, highlighting the importance of marine sources in drug discovery (Zhang et al., 2009).
Vic-Dioxime Complex Synthesis
A study on vic-dioxime complexes, incorporating similar structural elements, revealed insights into the synthesis of novel compounds with potential applications in coordination chemistry and material science (Canpolat & Kaya, 2005).
Synthetic Antioxidants
Research on synthetic antioxidants, such as 2-ethyl-6-methyl-3-hydroxypyridine, provides insights into the development of novel compounds for potential use in food industry and medicine (Yao Xing-sheng, 2007).
Sickle Cell Disease Treatment
Compounds similar in structure were evaluated for their potential as non-genotoxic in vivo candidate drugs for treating sickle cell disease symptoms (dos Santos et al., 2011).
Histone Deacetylase Inhibitors
The study of synthetic histone deacetylase inhibitors, including compounds with similar chemical structures, offers insights into the development of novel cancer treatments (Mai et al., 2004).
Antitumor, Antifungal, and Antibacterial Agents
Research on pyrazole derivatives, including compounds structurally related to N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide, identified key pharmacophore sites for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
Novel Insecticide
A study on flubendiamide, a novel insecticide, provides insights into developing new pesticides with unique chemical structures and modes of action, potentially applicable to related compounds (Tohnishi et al., 2005).
Novel Synthetic Approaches
Research on the synthesis of oxalamides through acid-catalyzed rearrangement of specific compounds contributes to the development of novel synthetic methodologies in organic chemistry (Mamedov et al., 2016).
Cytotoxicity and Antibacterial Activity
A study on Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, which are structurally similar to the compound of interest, investigated their cytotoxicity against cancer cell lines and antibacterial activity (Phutdhawong et al., 2019).
Polyamine Analogue-Induced Cell Death
Research on CPENSpm, a polyamine analogue, studied its role in inducing programmed cell death in tumor cells, providing insights into the potential therapeutic applications of similar compounds (Ha et al., 1997).
Analgesic and Hemostatic Activity
A study on 5-Aryl-4-acyl-3-hydroxy-1-[2-(imidazolyl-3-yl)ethyl]3-pyrroline-2-ones investigated their analgesic and hemostatic action, contributing to the understanding of the bioactivity of similar compounds (Gein et al., 2020).
Antagonism at NMDA Receptor Subtypes
Research on N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide explored its role as an antagonist at specific NMDA receptor subtypes, with potential implications for neuropharmacology (Tamiz et al., 1998).
Serotoninergic Activity
A study on WAY-100635 and GR127935 provided insights into their effects on serotonin-containing neurons, contributing to the understanding of serotoninergic activity in the central nervous system (Craven et al., 1994).
Anti-Tumor Agents
Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety showed potent anti-tumor activities, which could inform the development of similar compounds as potential cancer treatments (Gomha et al., 2016).
Potent Anti-Tumor Agents
A study on 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives highlighted their role as potent anti-tumor agents, providing insights into the therapeutic potential of structurally related compounds (Hayakawa et al., 2004).
properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-7-8-13(21-10)12(18)9-16-14(19)15(20)17-11-5-3-2-4-6-11/h2-8,12,18H,9H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOVZHXBEFJRGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C(=O)NC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2371638.png)
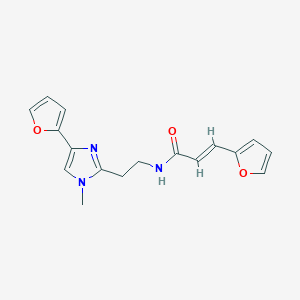
![2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2371642.png)
![Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate](/img/structure/B2371643.png)
![Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2371645.png)
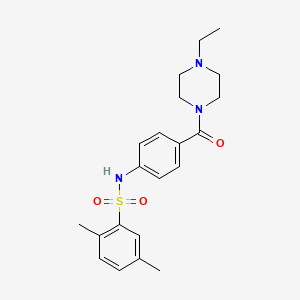
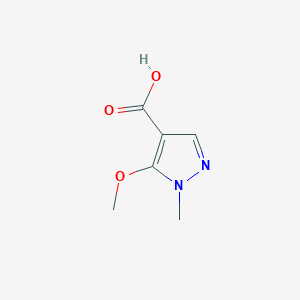
![(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B2371652.png)
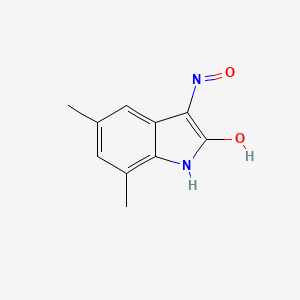


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2371658.png)
![methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2371660.png)
